molecular formula C8H15N3O B13290481 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol

Cat. No.: B13290481
M. Wt: 169.22 g/mol
InChI Key: YUGVINHQFFNIME-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an ethyl group at the 1-position and a butan-2-ol chain at the 5-position. The molecule combines the polar hydroxyl group of butan-2-ol with the aromatic triazole moiety, which is known for its diverse biological and chemical applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)butan-2-ol

InChI

InChI=1S/C8H15N3O/c1-4-11-8(9-5-10-11)6(2)7(3)12/h5-7,12H,4H2,1-3H3

InChI Key

YUGVINHQFFNIME-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C(C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with a suitable butanone derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate carbinolamine, followed by dehydration and cyclization to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and selectivity. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a triazole derivative with applications in medicinal chemistry, agriculture, and materials science. Triazoles, characterized by a five-membered heterocyclic ring containing three nitrogen atoms, exhibit diverse biological activities.

Scientific Research Applications

This compound is used in diverse scientific research fields:

  • Medicinal Chemistry Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
  • Agriculture Triazole compounds act as plant growth regulators and fungicides.
  • Materials Science Triazole derivatives contribute to the synthesis of advanced materials with unique properties, including high thermal stability and conductivity.

Triazole derivatives, including this compound, are known for diverse biological activities and potential medicinal applications. The compound has a chemical formula of C8H15N3O and a molecular weight of 169.22 g/mol. Its CAS number is 1862671-75-7 .

Antimicrobial Activity

Triazole derivatives show antimicrobial properties, with some compounds demonstrating activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of fungal ergosterol biosynthesis, which is critical for maintaining cell membrane integrity.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
This compoundS. aureus30 µg/mL

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties, demonstrating potential in inhibiting the proliferation of various cancer cell lines. Studies indicate that related triazole compounds can induce apoptosis in cancer cells by activating caspase pathways.

The cytotoxic effects of triazole derivatives have been evaluated on breast cancer cell lines (MCF-7):

Cell LineIC50 (µM)
MCF-710.5
HCT11612.3
HepG211.0

Modifications in the triazole structure can enhance biological activity against specific cancer types. The mechanisms through which triazole derivatives exert biological effects include:

  • Inhibition of enzymatic pathways in microbial and cancer cells.
  • Induction of apoptosis by activating caspases and other apoptotic markers in treated cancer cells.
  • Cell cycle arrest at various phases, particularly G1 and G2/M phases.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .

Comparison with Similar Compounds

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one

Structural Differences :

  • Functional Group : The ketone (butan-2-one) replaces the hydroxyl group in the target compound.
  • Molecular Formula : C₈H₁₃N₃O (Molar Mass: 167.21 g/mol) .

Implications :

  • The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl group, likely decreasing solubility in polar solvents.
  • Increased electrophilicity at the carbonyl carbon may enhance reactivity in nucleophilic addition reactions.

Ethyl 2-[1-(3-Methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate

Structural Differences :

  • Triazole Substitution : 1,2,3-triazole core vs. 1,2,4-triazole in the target compound.
  • Functional Groups : Contains an ester and phenyl group, unlike the simpler hydroxyl and ethyl substituents in the target .

Implications :

  • The 1,2,3-triazole configuration alters electronic properties and hydrogen-bonding patterns.
  • The phenyl and ester groups may enhance π-π stacking and metabolic stability, respectively, which are critical in drug design.

3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-yl-methyl)-1,3,4-thiadiazol-2-ylsulfanyl]-butan-2-one

Structural Differences :

  • Heterocyclic Fusion : Incorporates a thiadiazole ring linked to the triazole via a sulfanyl group.
  • Substituents : Features a dimethyl group on the butan-2-one chain .

Implications :

  • The thiadiazole moiety introduces sulfur atoms, which can influence redox activity and metal-binding properties.

(E)-4-Hydroxy-6-methyl-3-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one (Compound 3f)

Structural Differences :

  • Core Structure: Quinoline backbone fused with a 1,2,4-triazole-imino group.
  • Functional Groups : Hydroxyl, methyl, and pyridyl substituents .

Implications :

  • The quinoline system enhances aromaticity and planar structure, favoring intercalation with biological macromolecules like DNA.

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Formula Key Properties/Applications References
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol 1,2,4-Triazole Hydroxyl, ethyl C₈H₁₅N₃O Polar solvent solubility, H-bonding -
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one 1,2,4-Triazole Ketone, ethyl C₈H₁₃N₃O Electrophilic reactivity
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate 1,2,3-Triazole Ester, phenyl, ketone C₁₈H₂₂N₄O₃ Antibacterial, antifungal
3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-yl-methyl)-1,3,4-thiadiazol-2-ylsulfanyl]-butan-2-one 1,2,4-Triazole + Thiadiazole Thiadiazole, sulfanyl, dimethyl C₁₁H₁₅N₅OS₂ Antiviral, redox activity
Compound 3f (Quinoline-triazole derivative) Quinoline + 1,2,4-Triazole Hydroxyl, pyridyl, methyl C₁₈H₁₆N₆O₂ EGFR/HER-2 inhibition

Key Findings and Implications

  • Structural Flexibility : The 1,2,4-triazole scaffold allows diverse substitutions, enabling tuning of lipophilicity, solubility, and bioactivity.
  • Functional Group Impact : Hydroxyl groups enhance polarity (e.g., target compound), while ketones (e.g., ) or esters (e.g., ) modify reactivity and stability.
  • antimicrobial activity in ).

Biological Activity

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8_8H15_{15}N3_3O
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 1862671-75-7

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that certain triazole compounds exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of fungal ergosterol biosynthesis, which is critical for maintaining cell membrane integrity.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
This compoundS. aureus30 µg/mL

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For example, studies have reported that related triazole compounds can induce apoptosis in cancer cells by activating caspase pathways.

In a study evaluating the cytotoxic effects of triazole derivatives on breast cancer cell lines (MCF-7), the following results were observed:

Cell LineIC50_{50} (µM)
MCF-710.5
HCT11612.3
HepG211.0

These findings suggest that modifications in the triazole structure can enhance biological activity against specific cancer types.

The proposed mechanisms by which triazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Pathways : Triazoles may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.
  • Induction of Apoptosis : Activation of caspases and other apoptotic markers has been observed in treated cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt cell cycle progression at various phases, particularly G1 and G2/M phases.

Study on Antimicrobial Efficacy

A recent study published in MDPI evaluated the antimicrobial efficacy of several triazole compounds, including this compound. Results demonstrated significant inhibition against common pathogens with varying MIC values depending on the structural modifications made to the triazole ring .

Study on Anticancer Properties

Another study focused on the anticancer properties of triazole derivatives found that specific modifications led to enhanced cytotoxicity against MCF-7 and HCT116 cell lines. The study highlighted that compounds with electron-withdrawing groups at specific positions showed improved activity compared to standard chemotherapeutics like doxorubicin .

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